2-Chloro-5-fluoro-4-methoxybenzoic acid CAS 1228376-40-6 properties
2-Chloro-5-fluoro-4-methoxybenzoic acid CAS 1228376-40-6 properties
An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methoxybenzoic acid (CAS 1228376-40-6): Properties, Synthesis, and Applications
Introduction and Overview
2-Chloro-5-fluoro-4-methoxybenzoic acid, identified by CAS number 1228376-40-6, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a strategically arranged combination of electron-withdrawing (chloro, fluoro, carboxylic acid) and electron-donating (methoxy) groups, makes it a molecule of significant interest for synthetic chemists. While detailed research on this specific isomer is not extensively published, its constitution suggests considerable potential as a versatile building block in the development of complex organic molecules.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 2-Chloro-5-fluoro-4-methoxybenzoic acid. It consolidates available data on its properties, proposes a logical synthetic pathway based on established chemical principles, explores its potential reactivity and applications, and outlines essential safety and handling protocols. The insights provided herein are designed to serve as a foundational resource for leveraging this compound in research and development endeavors.
Physicochemical and Spectroscopic Properties
The empirical data for 2-Chloro-5-fluoro-4-methoxybenzoic acid is primarily available from commercial suppliers. Key identifiers and physical properties are summarized below. It is important to note that extensive experimental data such as melting point, boiling point, and solubility have not been thoroughly documented in publicly accessible literature.
Table 1: Core Properties of 2-Chloro-5-fluoro-4-methoxybenzoic acid
| Property | Value | Source |
| CAS Number | 1228376-40-6 | [1][2] |
| Molecular Formula | C₈H₆ClFO₃ | [1][3] |
| Molecular Weight | 204.58 g/mol | [3] |
| Purity (Typical) | ≥97% | [1] |
| InChI Key | SWUXKXCAVHYKJZ-UHFFFAOYSA-N | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet corresponding to the methoxy group protons would appear upfield, and a broad singlet for the acidic carboxylic acid proton would be observed far downfield.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals: one for the carboxylic carbon, one for the methoxy carbon, and six for the aromatic carbons, each uniquely influenced by the surrounding substituents.
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IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch, C-O stretches for the ether and carboxylic acid, and absorption bands corresponding to C-Cl and C-F bonds, as well as aromatic C-H and C=C vibrations.
Synthesis and Mechanistic Considerations
A specific, peer-reviewed synthesis protocol for 2-Chloro-5-fluoro-4-methoxybenzoic acid is not publicly documented. However, a plausible synthetic route can be devised from commercially available precursors, leveraging well-established reactions in aromatic chemistry. The synthesis of structurally related compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, often involves the nitration of a substituted toluene followed by hydrolysis and oxidation, providing a strategic blueprint.[4][5]
Proposed Retrosynthetic Pathway
A logical approach involves the functionalization of a substituted anisole or toluene precursor. The precise sequence of introducing the chloro, fluoro, and carboxyl groups is critical to manage regioselectivity and functional group compatibility. A potential forward synthesis is outlined below.
Caption: Proposed synthetic workflow for 2-Chloro-5-fluoro-4-methoxybenzoic acid.
Hypothetical Experimental Protocol
This protocol is illustrative and based on general methodologies. Researchers should perform their own literature search and optimization.
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Chlorination of 1-Fluoro-2-methoxy-4-methylbenzene:
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Rationale: The methoxy group is a strong ortho-, para-director, and the fluoro group is a weaker ortho-, para-director. The position ortho to the methoxy group and meta to the fluoro group is sterically accessible and electronically favored for electrophilic chlorination.
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Procedure: Dissolve 1-fluoro-2-methoxy-4-methylbenzene in a suitable chlorinated solvent (e.g., dichloromethane). Cool the mixture in an ice bath. Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise in the presence of a catalytic amount of a Lewis acid (e.g., FeCl₃). Monitor the reaction by TLC or GC-MS until the starting material is consumed. Quench the reaction with an aqueous solution of sodium thiosulfate, perform an aqueous workup, and purify the product by column chromatography.
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Oxidation to 2-Chloro-5-fluoro-4-methoxybenzoic acid:
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Rationale: The methyl group can be oxidized directly to a carboxylic acid using a strong oxidizing agent. This is a common and efficient transformation for substituted toluenes.[6]
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Procedure: Suspend the chlorinated intermediate in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate in sulfuric acid. Heat the mixture under reflux for several hours. The progress can be monitored by the disappearance of the organic starting material. After completion, cool the mixture and filter off the manganese dioxide byproduct (if using KMnO₄). Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid product. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 2-Chloro-5-fluoro-4-methoxybenzoic acid.
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Chemical Reactivity and Potential Applications
The utility of 2-Chloro-5-fluoro-4-methoxybenzoic acid as a synthetic intermediate stems from the distinct reactivity of its functional groups.
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Carboxylic Acid Group: This group is the most reactive site for nucleophilic acyl substitution. It can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for the covalent attachment of this molecular scaffold to other molecules.
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Aromatic Ring: The ring is subject to further electrophilic aromatic substitution, although the existing substituents make it relatively electron-poor. The directing effects of the methoxy (ortho, para) versus the chloro/fluoro/carboxyl (meta) groups would dictate the position of any new substituent. More significantly, the halogen atoms open avenues for transition-metal-catalyzed cross-coupling reactions.
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Halogen Substituents: The chlorine atom is a suitable handle for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, which are fundamental in modern drug discovery for creating C-C, C-N, and C-O bonds. While aryl fluorides are less reactive, they can also participate in certain specialized coupling reactions.
The presence of multiple reactive sites makes this compound a valuable building block for creating libraries of complex molecules for screening in drug discovery and agrochemical research. For instance, related functionalized benzoic acids are integral components of many pharmaceuticals.[7] The compound 5-fluoro-2-methoxybenzoic acid serves as a key starting material for Pirtobrutinib, a drug used to treat certain types of lymphoma, highlighting the pharmaceutical relevance of this structural class.[8]
Caption: Key reaction pathways for 2-Chloro-5-fluoro-4-methoxybenzoic acid.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1228376-40-6 is not widely available, data from structurally similar halogenated and methoxylated benzoic acids can be used to establish prudent safety protocols.[9][10][11]
Hazard Identification
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Based on analogous compounds, 2-Chloro-5-fluoro-4-methoxybenzoic acid should be considered harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[11]
-
Handle with care to avoid dust formation, as fine particles can be easily inhaled.[9]
Table 2: Recommended Safety and Handling Procedures
| Category | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles. Use a NIOSH-approved dust respirator if ventilation is inadequate. | [9][10][12] |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling. | [9][10] |
| Storage | Store in original, tightly sealed containers in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [1][9][10] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [9][10][11] |
| First Aid (Skin) | Flush skin with plenty of running water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops. | [9][10] |
| First Aid (Inhalation) | Move the exposed person to fresh air. If breathing is difficult, give oxygen. Obtain medical attention. | [10][11] |
| Spill Cleanup | For dry spills, use dry cleanup procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed container for disposal. Prevent entry into waterways. | [9] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service. | [11] |
Conclusion
2-Chloro-5-fluoro-4-methoxybenzoic acid is a promising, yet underexplored, chemical entity. Its array of functional groups provides multiple handles for synthetic modification, positioning it as a valuable building block for constructing novel and complex molecular architectures. While a comprehensive body of experimental data is yet to be published, its structural features, when analyzed through the lens of established chemical principles, strongly suggest its utility in medicinal chemistry, agrochemistry, and materials science. This guide provides a foundational framework for researchers to begin working with this compound safely and effectively, and it highlights the need for further investigation to fully characterize its properties and unlock its synthetic potential.
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ChemSrc. 2-Fluoro-4-methoxybenzoic acid | CAS#:394-42-3. Available from: [Link]
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